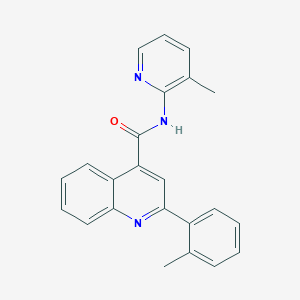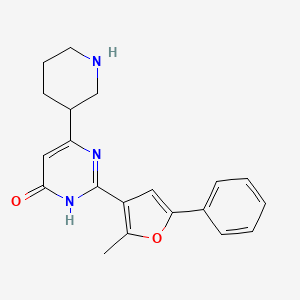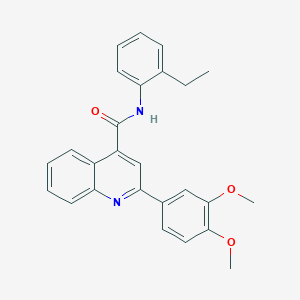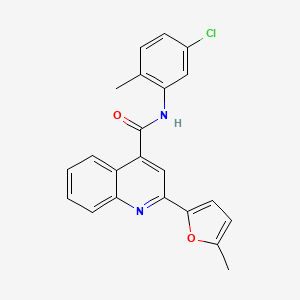
2-(2-methylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(2-methylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPQC and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of MPQC is not fully understood. However, studies have shown that MPQC can bind to the DNA of cancer cells, which leads to the activation of the caspase pathway. This results in the induction of apoptosis in cancer cells. Additionally, MPQC has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
MPQC has been shown to have a wide range of biochemical and physiological effects. Studies have shown that MPQC can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of NF-κB. Additionally, MPQC has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPQC in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. Additionally, MPQC has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
One of the main limitations of using MPQC in lab experiments is its potential toxicity. Studies have shown that MPQC can be toxic to normal cells at high concentrations. Additionally, the mechanism of action of MPQC is not fully understood, which makes it difficult to predict its potential side effects.
Direcciones Futuras
There are several future directions for the study of MPQC. One potential direction is the development of new cancer treatments based on the mechanism of action of MPQC. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPQC. This could lead to the development of new treatments for inflammatory diseases such as arthritis.
Conclusion:
In conclusion, MPQC is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of MPQC involves a multi-step process that requires several chemical reactions. MPQC has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of NF-κB activity. While MPQC has potential as a candidate for the development of new cancer treatments and treatments for inflammatory diseases, further studies are needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
MPQC has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPQC is its ability to inhibit the growth of cancer cells. Studies have shown that MPQC can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, MPQC has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-8-3-4-10-17(15)21-14-19(18-11-5-6-12-20(18)25-21)23(27)26-22-16(2)9-7-13-24-22/h3-14H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZZSFDRLJXXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-isopropyl-1-methyl-5-(2,4,5-trifluorophenyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733413.png)
![5-(4-fluoro-2-methoxyphenyl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733417.png)

![6-methyl-5-[5-(2-phenyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3733427.png)

![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733460.png)
![isopropyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733462.png)

![isopropyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3733475.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3733492.png)
![3-(2,6-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B3733499.png)

